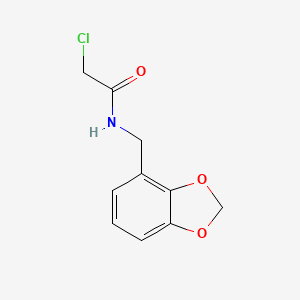![molecular formula C14H18N2O3 B7587267 3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid, commonly known as CPMEB, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoic acid derivatives and is a white crystalline powder. CPMEB has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
CPMEB has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CPMEB has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPMEB has been studied for its anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of CPMEB is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, CPMEB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CPMEB has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been found to inhibit tumor growth in animal models. CPMEB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPMEB in lab experiments include its selective cytotoxicity towards cancer cells, its ability to induce apoptosis, and its anti-inflammatory properties. However, the limitations of using CPMEB include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells at high concentrations.
Direcciones Futuras
Future research on CPMEB could focus on its potential therapeutic applications in specific types of cancer, such as breast cancer or lung cancer. Studies could also investigate the use of CPMEB in combination with other chemotherapeutic agents to enhance its effectiveness. Further research could also explore the mechanism of action of CPMEB in more detail and identify potential biomarkers for predicting its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of CPMEB involves the reaction of 3-aminomethylbenzoic acid with cyclopropylmethyl isocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization. The yield of CPMEB obtained by this method is around 70%.
Propiedades
IUPAC Name |
3-[[[cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16(9-10-5-6-10)14(19)15-8-11-3-2-4-12(7-11)13(17)18/h2-4,7,10H,5-6,8-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFLEIITYXUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)


![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587254.png)
![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)
